Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate
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Description
Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H14N2O5S2 and its molecular weight is 390.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that contains a thiazole ring . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole derivatives can interact with their targets in different ways, leading to various changes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . .
Biological Activity
Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Compound Structure and Synthesis
This compound features a complex arrangement that includes a methyl ester functional group, a benzoate moiety, and a benzothiazole ring substituted at the 6-position with a methylsulfonyl group. The molecular formula is C17H14N2O5S2, with a molecular weight of 390.43 g/mol.
The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through the condensation of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Methylsulfonyl Group : Reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base.
- Formation of the Benzamide : Coupling the benzothiazole derivative with 4-methylbenzoic acid or its derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death . A study identified derivatives with IC50 values as low as 5.2 µM against U937 cancer cell lines, demonstrating their potential as selective anticancer agents .
Antibacterial Activity
The compound also shows antibacterial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance to conventional antibiotics . The benzothiazole moiety is known for its interaction with bacterial enzymes involved in DNA replication, such as gyrase and topoisomerase IV, making it an effective scaffold for developing new antibacterial agents .
Antidiabetic Effects
Additionally, derivatives of benzothiazole, including this compound, have been linked to antidiabetic properties. They may influence glucose metabolism and insulin sensitivity, although specific mechanisms remain under investigation .
Structure-Activity Relationship (SAR)
A significant aspect of understanding the biological activity of this compound is through SAR studies. These studies indicate that modifications in the benzothiazole structure can significantly enhance anticancer activity and selectivity. For example, compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .
Comparative Analysis
A comparative analysis of similar compounds highlights their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-chloro-4-(methanesulfonamido)benzoate | Chlorine substitution on benzoate | Antibacterial |
Benzothiazole derivatives | Various substitutions on benzothiazole | Anticancer, Antibacterial |
4-(benzyloxy)-2-bromobenzo[d]thiazole-6-carboxylic acid | Bromine substitution on benzothiazole | Antibacterial |
The unique presence of both a methylsulfonyl group and a carbamoyl moiety in this compound enhances its solubility and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-24-16(21)11-5-3-10(4-6-11)15(20)19-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXVILPIZGFEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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